molecular formula C20H21N5O2 B2947561 3-{2-Oxo-2-[4-benzylpiperazinyl]ethyl}benzo[d]1,2,3-triazin-4-one CAS No. 440332-21-8

3-{2-Oxo-2-[4-benzylpiperazinyl]ethyl}benzo[d]1,2,3-triazin-4-one

Cat. No. B2947561
CAS RN: 440332-21-8
M. Wt: 363.421
InChI Key: PTEMCQZWCDDHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-Oxo-2-[4-benzylpiperazinyl]ethyl}benzo[d]1,2,3-triazin-4-one, commonly known as BCT-100, is a novel compound with potential therapeutic applications. This compound belongs to the class of benzotriazinones and has been studied for its pharmacological properties.

Mechanism of Action

BCT-100 exerts its pharmacological effects by inhibiting the activity of enzymes such as topoisomerase II and protein kinase C. It also modulates the expression of genes involved in cell cycle regulation and apoptosis. BCT-100 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BCT-100 has been shown to have various biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis, and modulates the expression of genes involved in cell cycle regulation. BCT-100 also has neuroprotective properties and has been studied for its potential therapeutic applications in Alzheimer's and Parkinson's diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of BCT-100 is its potential therapeutic applications in various diseases such as cancer, Alzheimer's, and Parkinson's. BCT-100 has also been shown to have low toxicity in animal studies. However, one of the limitations of BCT-100 is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of BCT-100. One of the potential areas of research is the development of novel formulations to improve its solubility and bioavailability. Another area of research is the study of its pharmacokinetics and pharmacodynamics in animal models. BCT-100 can also be studied for its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases.
Conclusion:
BCT-100 is a novel compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of enzymes and modulation of gene expression. BCT-100 has been shown to have low toxicity in animal studies, but its limited solubility in water can affect its bioavailability and pharmacokinetics. There are several future directions for the study of BCT-100, including the development of novel formulations and the study of its pharmacokinetics and pharmacodynamics in animal models.

Synthesis Methods

The synthesis of BCT-100 involves the reaction of 4-benzylpiperazine with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with 2-amino-4,5-dicyano-1,2,3-triazole. The final product is obtained after purification and characterization.

Scientific Research Applications

BCT-100 has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's, and Parkinson's. In cancer research, BCT-100 has shown promising results in inhibiting the proliferation of cancer cells and inducing apoptosis. In Alzheimer's and Parkinson's research, BCT-100 has been studied for its neuroprotective properties.

properties

IUPAC Name

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c26-19(15-25-20(27)17-8-4-5-9-18(17)21-22-25)24-12-10-23(11-13-24)14-16-6-2-1-3-7-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEMCQZWCDDHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-Oxo-2-[4-benzylpiperazinyl]ethyl}benzo[d]1,2,3-triazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.